what is FR252384 and its primary target
what is FR252384 and its primary target
An In-depth Technical Guide to Tacrolimus (B1663567) (FK506), a Calcineurin-Inhibiting Immunosuppressant
Introduction
This technical guide provides a comprehensive overview of Tacrolimus, also known as FK506 or by its Fujisawa designation FR900506. While the specific compound FR252384 could not be identified in publicly available scientific literature, suggesting it may be an internal or discontinued (B1498344) research compound, Tacrolimus serves as a prime example of a pioneering immunosuppressant from the "FR" series developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). Tacrolimus is a potent macrolide lactone with significant clinical applications in preventing organ transplant rejection and treating autoimmune diseases. This document details its primary molecular target, mechanism of action, relevant quantitative data, and the signaling pathway it modulates, tailored for researchers, scientists, and drug development professionals.
Primary Target: Calcineurin
The principal molecular target of Tacrolimus is the calcium and calmodulin-dependent serine/threonine protein phosphatase, Calcineurin (also known as protein phosphatase 2B) .[1][2][3][4] Calcineurin plays a pivotal role in T-lymphocyte activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][3]
Mechanism of Action
Tacrolimus exerts its immunosuppressive effects through a multi-step intracellular process:
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Binding to FKBP12: Tacrolimus readily crosses the cell membrane and binds to a cytosolic immunophilin called FK506-binding protein 12 (FKBP12).[2][3][4]
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Formation of an Inhibitory Complex: The resulting Tacrolimus-FKBP12 complex acquires a high affinity for and binds to calcineurin.[2][3][4]
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Inhibition of Calcineurin Activity: This binding event sterically hinders calcineurin from accessing and dephosphorylating its substrates, most notably NFAT.[4]
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Suppression of NFAT-mediated Transcription: In its phosphorylated state, NFAT is retained in the cytoplasm. By inhibiting its dephosphorylation, Tacrolimus prevents the translocation of NFAT into the nucleus.[2][5]
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Downregulation of Cytokine Gene Expression: Consequently, NFAT is unable to bind to the promoter regions of genes encoding various pro-inflammatory cytokines, most critically Interleukin-2 (IL-2).[2][3] IL-2 is a crucial signaling molecule for the proliferation and differentiation of T-lymphocytes.
By disrupting this signaling cascade, Tacrolimus effectively suppresses T-cell activation and the subsequent inflammatory response, which is central to its immunosuppressive activity.[1][2]
Quantitative Data
The binding affinity of Tacrolimus for its intracellular target, FKBP12, is a key determinant of its potency.
| Compound | Target | Parameter | Value |
| Tacrolimus | FKBP12 | K_i | 0.2 nM |
Table 1: Binding affinity of Tacrolimus for FKBP12.[6]
Experimental Protocols
The following outlines a generalized protocol for a key experiment used to characterize the activity of calcineurin inhibitors like Tacrolimus.
In Vitro Calcineurin Phosphatase Activity Assay
Objective: To determine the inhibitory effect of a compound on the phosphatase activity of calcineurin.
Materials:
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Purified recombinant calcineurin
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Calmodulin
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Calcium Chloride (CaCl₂)
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A phosphopeptide substrate (e.g., RII phosphopeptide) labeled with a detectable marker (e.g., ³²P or a fluorescent tag)
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Assay buffer (e.g., Tris-HCl, DTT, MgCl₂, BSA)
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Test compound (e.g., Tacrolimus) dissolved in a suitable solvent (e.g., DMSO)
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Microplate reader or scintillation counter
Procedure:
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Prepare a reaction mixture containing the assay buffer, CaCl₂, calmodulin, and the phosphopeptide substrate.
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Add varying concentrations of the test compound (Tacrolimus) to the wells of a microplate. Include a control group with the solvent alone.
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Initiate the reaction by adding purified calcineurin to each well.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes).
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Terminate the reaction (e.g., by adding a stopping reagent like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).
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Quantify the amount of dephosphorylated substrate. This can be achieved by measuring the released free phosphate (B84403) (if using a colorimetric assay) or by separating the phosphorylated and dephosphorylated peptides and quantifying the signal from the labeled substrate.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
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Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathway Visualization
The following diagram illustrates the calcineurin-NFAT signaling pathway and the inhibitory action of Tacrolimus.
Caption: Mechanism of action of Tacrolimus in T-cell activation.
References
- 1. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. invivogen.com [invivogen.com]
- 4. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tacrolimus | Fujimycin | macrolide antibiotic | TargetMol [targetmol.com]
